1-(2-Methoxy-5-methylphenyl)piperazine 1-(2-Methoxy-5-methylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 105105-33-7
VCID: VC21292180
InChI: InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)N2CCNCC2
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

1-(2-Methoxy-5-methylphenyl)piperazine

CAS No.: 105105-33-7

Cat. No.: VC21292180

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxy-5-methylphenyl)piperazine - 105105-33-7

Specification

CAS No. 105105-33-7
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 1-(2-methoxy-5-methylphenyl)piperazine
Standard InChI InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Standard InChI Key LBQDADYHTCZZCQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)N2CCNCC2
Canonical SMILES CC1=CC(=C(C=C1)OC)N2CCNCC2

Introduction

Chemical Properties and Structure

1-(2-Methoxy-5-methylphenyl)piperazine possesses specific chemical properties that define its behavior in biological systems and chemical reactions. Below is a comprehensive table outlining its key chemical characteristics:

PropertyValue
CAS Number105105-33-7
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
SMILES NotationCC1=CC=C(C(=C1)N1CCNCC1)OC
Physical StateNot specified in available data
SolubilityNot specified in available data
LogPNot specified in available data

The structure of 1-(2-Methoxy-5-methylphenyl)piperazine features a piperazine ring (a six-membered ring containing two nitrogen atoms at opposite positions) directly bonded to a phenyl ring. The phenyl ring is substituted with a methoxy group (-OCH3) at the 2-position and a methyl group (-CH3) at the 5-position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological interactions.

Comparison with Related Compounds

Several related phenylpiperazine derivatives have been studied and characterized, providing a context for understanding the potential properties and applications of 1-(2-Methoxy-5-methylphenyl)piperazine. Below is a comparison of 1-(2-Methoxy-5-methylphenyl)piperazine with structurally related compounds:

1-[(2-Methoxy-5-methylphenyl)methyl]piperazine

This closely related compound differs by having an additional methylene (CH2) group between the phenyl and piperazine moieties. It has the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol, compared to C12H18N2O and 206.28 g/mol for 1-(2-Methoxy-5-methylphenyl)piperazine . The additional methylene group may affect the flexibility of the molecule and its interaction with biological targets.

N-(2-Methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide

This compound represents a more complex derivative featuring a carboxamide linkage between the piperazine and the substituted phenyl group. It has a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol . The additional functional groups likely confer different physicochemical properties and biological activities compared to 1-(2-Methoxy-5-methylphenyl)piperazine.

The structural variations among these related compounds highlight the importance of specific substitution patterns in determining biological activity. Small modifications in structure can lead to significant changes in receptor binding profiles, pharmacokinetics, and ultimately, therapeutic potential.

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